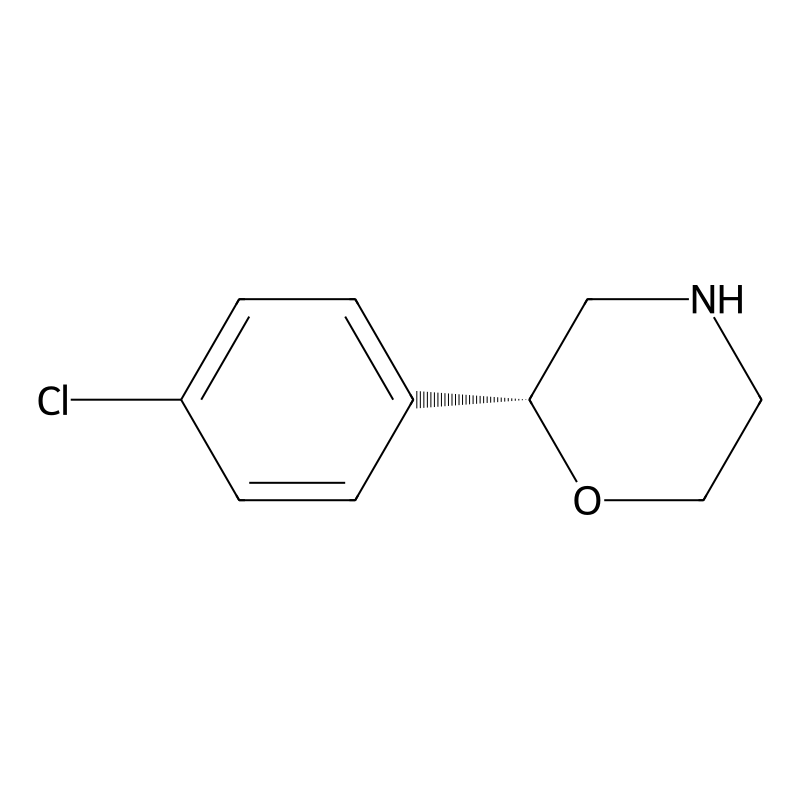

(2R)-2-(4-chlorophenyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R)-2-(4-chlorophenyl)morpholine is a morpholine derivative characterized by the presence of a 4-chlorophenyl group attached to the second carbon of the morpholine ring. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which can influence its biological activity and potential therapeutic applications. Morpholines are six-membered heterocycles containing one nitrogen atom, and their derivatives often exhibit various pharmacological effects.

- Potential biological activity: Studies suggest 2-(4-chlorophenyl)morpholine may possess various biological properties, including antifungal and antibacterial activity Source: American Elements product page on Morpholines: .

- Use in proteomics research: Some suppliers offer (2R)-2-(4-chlorophenyl)morpholine for use in proteomics research, but the specific applications are not clearly defined Source: Santa Cruz Biotechnology product page: .

The chemical reactivity of (2R)-2-(4-chlorophenyl)morpholine primarily involves nucleophilic substitutions and electrophilic additions, typical of morpholine derivatives. Notably, it can undergo reactions such as:

- N-alkylation: The nitrogen atom in the morpholine ring can be alkylated using alkyl halides, leading to various N-substituted morpholines.

- Formylation: The compound can react with carbon dioxide in the presence of reducing agents like silanes to form N-formyl derivatives, which are significant intermediates in organic synthesis .

- Ring-opening reactions: Under certain conditions, the morpholine ring can be opened, leading to linear amine products.

Research indicates that (2R)-2-(4-chlorophenyl)morpholine exhibits notable biological activities, including:

- Antimicrobial properties: Some studies suggest that morpholine derivatives possess antibacterial and antifungal activities.

- CNS activity: Morpholines have been investigated for their potential neuroactive effects, possibly influencing neurotransmitter systems.

- Analgesic effects: Certain derivatives have shown promise in pain management studies.

The specific biological activity of (2R)-2-(4-chlorophenyl)morpholine may vary based on its structural modifications and interactions with biological targets.

The synthesis of (2R)-2-(4-chlorophenyl)morpholine can be achieved through several methods:

- Direct amination: The reaction of 4-chlorobenzaldehyde with morpholine under acidic or basic conditions can yield the desired product.

- Catalytic hydrogenation: Starting from 4-chlorophenyl ketones, hydrogenation in the presence of morpholine can facilitate the formation of the morpholine derivative.

- Enantioselective synthesis: Utilizing chiral catalysts or reagents can help produce enantiomerically pure forms of this compound, enhancing its potential therapeutic applications .

(2R)-2-(4-chlorophenyl)morpholine has several applications in various fields:

- Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly in drug discovery targeting neurological disorders.

- Agriculture: Potential use as an agrochemical due to its antimicrobial properties.

- Material Science: Exploration as a component in polymer chemistry for producing specialty polymers with unique properties.

Interaction studies involving (2R)-2-(4-chlorophenyl)morpholine focus on its binding affinity and efficacy against specific biological targets. Such studies often employ techniques like:

- Molecular docking: To predict how this compound interacts with various receptors or enzymes.

- In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.

- Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion characteristics.

These studies are crucial for elucidating the therapeutic potential and safety profile of (2R)-2-(4-chlorophenyl)morpholine.

Several compounds share structural similarities with (2R)-2-(4-chlorophenyl)morpholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2S)-2-(4-chlorophenyl)morpholine | Similar to (2R) but with opposite chirality | Different biological activity profile |

| (3R)-3-(4-chlorophenyl)morpholine | Chlorophenyl group at position 3 instead of 2 | Potentially different pharmacological effects |

| 4-Chloro-N-methylmorpholine | Methyl group at nitrogen instead of phenyl | Altered solubility and interaction properties |

| 1-(4-Chlorophenyl)piperidine | Piperidine ring instead of morpholine | Different ring structure leading to varied activities |

The uniqueness of (2R)-2-(4-chlorophenyl)morpholine lies in its specific stereochemistry and functional group arrangement, which may impart distinct pharmacological properties compared to these similar compounds.